N-(thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a complex organic compound that contains a thiazole ring . Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . It’s a key component in many biologically active compounds and drugs .

Molecular Structure Analysis

The molecular structure of thiazole-based compounds is typically analyzed using techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions . The specific reactions that “this compound” can undergo would depend on its exact molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its exact molecular structure. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

科学的研究の応用

Antimicrobial and Antifungal Activities

Studies have synthesized various derivatives related to N-(thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, demonstrating antimicrobial and antifungal properties. For example, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives showed weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity against Candida albicans (Alhameed et al., 2019). Additionally, compounds synthesized from 6-substituted 1,1-dioxo-2,3-dihydroimidazo[2,1-b]thiazole-5-carboxylic acids displayed fungicide activity, suggesting potential applications in agriculture (Andreani et al., 1995).

Oncology

In the field of oncology, substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, closely related to the chemical structure of interest, were identified as potent Src/Abl kinase inhibitors with significant antiproliferative activity against various cancer cell lines, indicating their potential as cancer therapeutics (Lombardo et al., 2004).

Synthesis Methodologies

Research has also focused on the synthesis and characterization of these compounds, exploring their molecular structures and potential for further drug development. For instance, a study on N-(thiazol-2-yl)furan-2-carboxamide outlined its synthesis, molecular characterization, and antimicrobial evaluation, demonstrating good activity against a range of microorganisms (Cakmak et al., 2022).

Environmental Sciences

In environmental science, novel magnetic nanoadsorbents synthesized using N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide were effective in removing Zn2+ and Cd2+ ions from industrial wastes. This highlights the potential application of these compounds in wastewater treatment and pollution control (Zargoosh et al., 2015).

作用機序

将来の方向性

特性

IUPAC Name |

N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c11-7(6-5-12-2-3-13-6)10-8-9-1-4-14-8/h1,4-5H,2-3H2,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQKDGOGWNLMAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85270390 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2671908.png)

![3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate](/img/structure/B2671910.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide](/img/structure/B2671911.png)

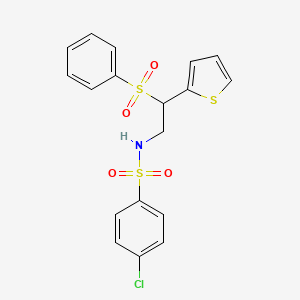

![acetyl 4-[(3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-4-yl)methyl]benzoate](/img/structure/B2671917.png)

![4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2671921.png)

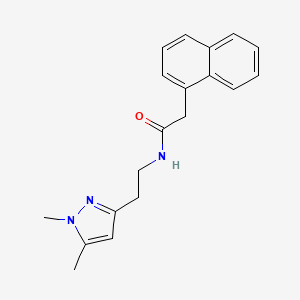

![N-(3-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2671922.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2671926.png)